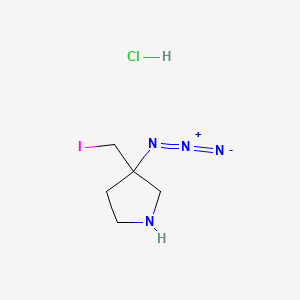
3-Azido-3-(iodomethyl)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azido-3-(iodomethyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of azido compounds It is characterized by the presence of an azido group (-N3) and an iodomethyl group attached to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-3-(iodomethyl)pyrrolidine hydrochloride typically involves the reaction of a pyrrolidine derivative with an azido reagent and an iodomethylating agent. One common method includes the nucleophilic substitution reaction where a pyrrolidine derivative is treated with sodium azide (NaN3) and iodomethane (CH3I) under suitable conditions to introduce the azido and iodomethyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Azido-3-(iodomethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The iodomethyl group can be oxidized to form different functional groups.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group.
Iodomethane (CH3I): Used for introducing the iodomethyl group.
Hydrogen Gas (H2): Used in reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
Aminomethyl Pyrrolidine Derivatives: Formed by the reduction of the azido group.
Oxidized Pyrrolidine Derivatives: Formed by the oxidation of the iodomethyl group.
Wissenschaftliche Forschungsanwendungen
3-Azido-3-(iodomethyl)pyrrolidine hydrochloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Biological Studies: Used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Wirkmechanismus
The mechanism of action of 3-Azido-3-(iodomethyl)pyrrolidine hydrochloride involves its interaction with biological molecules. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. Additionally, the compound can act as a precursor for the synthesis of bioactive molecules that target specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Azido-3-(chloromethyl)pyrrolidine hydrochloride
- 3-Azido-3-(bromomethyl)pyrrolidine hydrochloride
- 3-Azido-3-(fluoromethyl)pyrrolidine hydrochloride
Uniqueness
3-Azido-3-(iodomethyl)pyrrolidine hydrochloride is unique due to the presence of the iodomethyl group, which can undergo specific reactions that other halomethyl groups may not. The iodomethyl group is more reactive in nucleophilic substitution reactions compared to chloromethyl or bromomethyl groups, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C5H10ClIN4 |
|---|---|
Molekulargewicht |
288.52 g/mol |
IUPAC-Name |
3-azido-3-(iodomethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C5H9IN4.ClH/c6-3-5(9-10-7)1-2-8-4-5;/h8H,1-4H2;1H |
InChI-Schlüssel |
VWJXJPOMOWPFSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1(CI)N=[N+]=[N-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13474372.png)
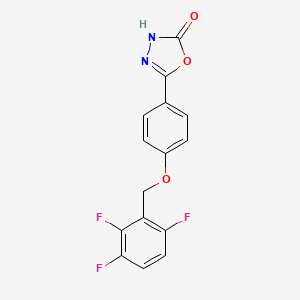
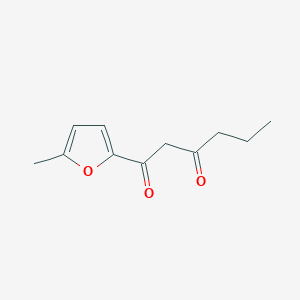
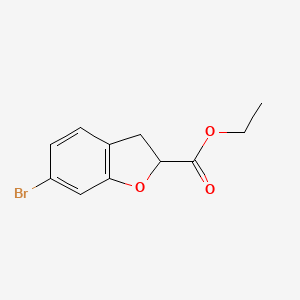
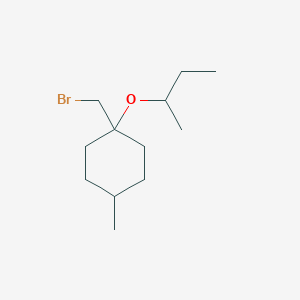

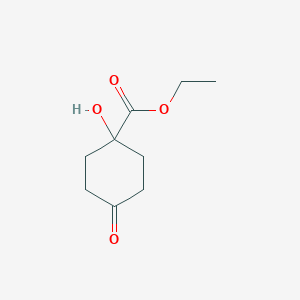
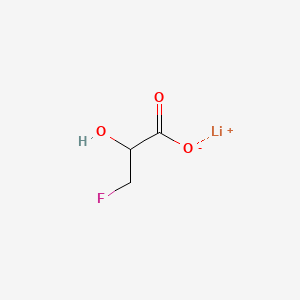
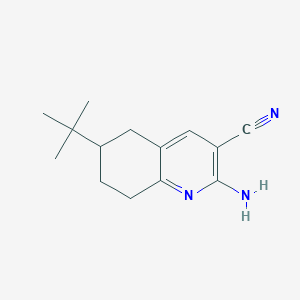
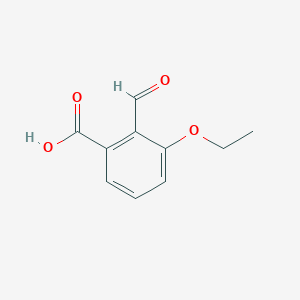
![4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane](/img/structure/B13474429.png)
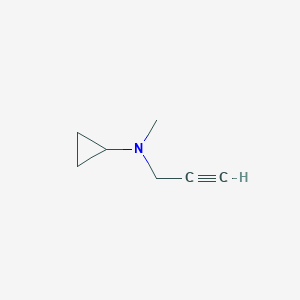
![6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid dihydrochloride](/img/structure/B13474434.png)
![3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13474440.png)
